molecular formula C25H26N2O3 B2700455 H-MeGln(Trt)-OH CAS No. 2389078-89-9

H-MeGln(Trt)-OH

Cat. No.: B2700455
CAS No.: 2389078-89-9
M. Wt: 402.494
InChI Key: SGVGCLCFBIIFBP-QFIPXVFZSA-N
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Description

H-MeGln(Trt)-OH, also known as Nα-(9H-fluoren-9-ylmethoxycarbonyl)-Nδ-(trityl)-L-glutamine, is a derivative of glutamine. This compound is often used in peptide synthesis due to its stability and reactivity. The trityl (Trt) group serves as a protecting group for the amino acid side chain, making it a valuable intermediate in the synthesis of complex peptides and proteins.

Scientific Research Applications

H-MeGln(Trt)-OH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Drug Development: The compound is utilized in the development of peptide-based therapeutics.

    Biological Studies: It serves as a tool for studying protein-protein interactions and enzyme mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-MeGln(Trt)-OH typically involves the protection of the glutamine side chain with a trityl group. This can be achieved through the reaction of L-glutamine with trityl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

H-MeGln(Trt)-OH undergoes various chemical reactions, including:

    Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: It can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used to facilitate peptide bond formation.

Major Products Formed

    Deprotection: The removal of the trityl group yields free glutamine.

    Coupling: The primary product is the desired peptide or protein with the glutamine residue incorporated.

Mechanism of Action

The mechanism of action of H-MeGln(Trt)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The trityl group protects the side chain of glutamine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free glutamine can participate in biological processes or further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Gln(Trt)-OH: Another protected glutamine derivative with a fluorenylmethyloxycarbonyl (Fmoc) group.

    Boc-Gln(Trt)-OH: A derivative with a tert-butyloxycarbonyl (Boc) protecting group.

Uniqueness

H-MeGln(Trt)-OH is unique due to its specific combination of protecting groups, which provide stability and reactivity suitable for various synthetic applications. The trityl group offers robust protection for the glutamine side chain, making it particularly useful in complex peptide synthesis.

Properties

IUPAC Name

(2S)-2-(methylamino)-5-oxo-5-(tritylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-26-22(24(29)30)17-18-23(28)27-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,26H,17-18H2,1H3,(H,27,28)(H,29,30)/t22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVGCLCFBIIFBP-QFIPXVFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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